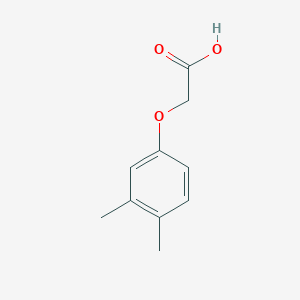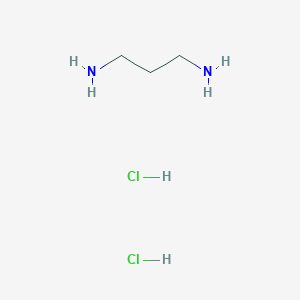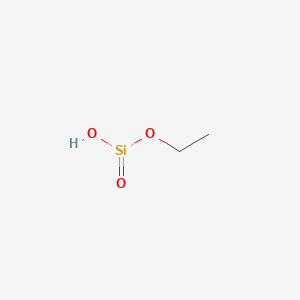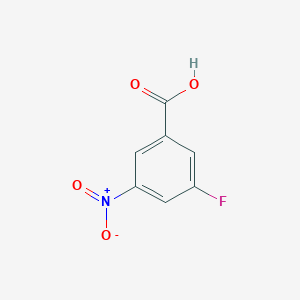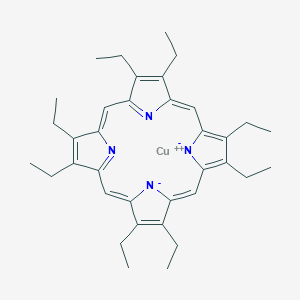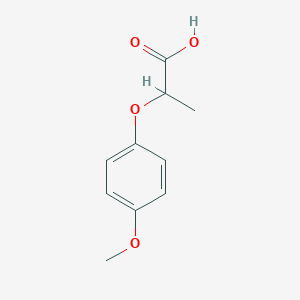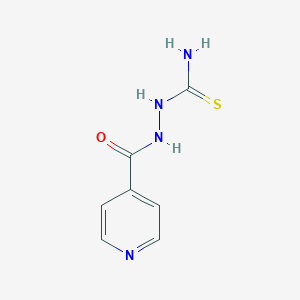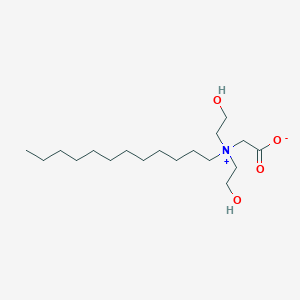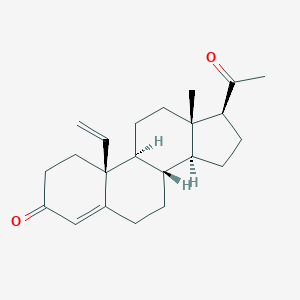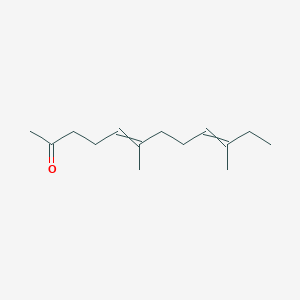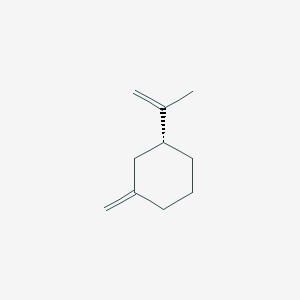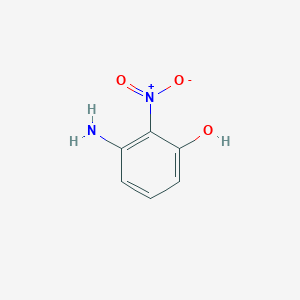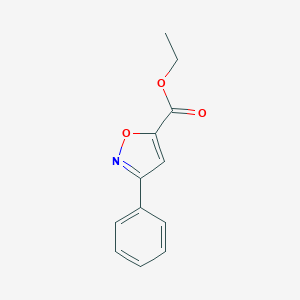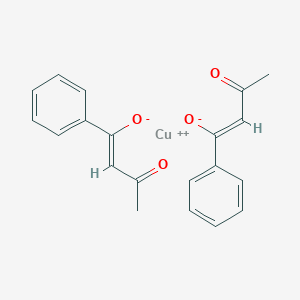
Triamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triamantane is a polycyclic hydrocarbon compound that has been extensively studied for its potential applications in various fields of science and technology. This compound is composed of three fused cyclohexane rings, which give it a unique structural and chemical properties. Triamantane has been synthesized by various methods, and its synthesis method plays a crucial role in determining its properties and applications.
Applications De Recherche Scientifique
Triamantane has been extensively studied for its potential applications in various fields of science and technology, including materials science, medicinal chemistry, and nanotechnology. Triamantane has been shown to have strong antioxidant properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases. Triamantane has also been studied for its potential applications in the development of new materials with unique properties, such as high thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of triamantane is not well understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. Triamantane has been shown to inhibit the production of ROS in vitro, which suggests that it may be able to protect cells from oxidative damage. Triamantane has also been shown to modulate various signaling pathways, including the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
Triamantane has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and immunomodulatory activity. Triamantane has been shown to scavenge various ROS, including superoxide anion and hydroxyl radical, which suggests that it may be able to protect cells from oxidative damage. Triamantane has also been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α and IL-1β, which suggests that it may have anti-inflammatory activity. Triamantane has also been shown to modulate various immune responses, including the production of cytokines and chemokines, which suggests that it may have immunomodulatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
Triamantane has several advantages for lab experiments, including its stability, solubility, and low toxicity. Triamantane is highly stable under various conditions, which makes it suitable for long-term studies. Triamantane is also highly soluble in various solvents, which makes it easy to handle and manipulate in the lab. Triamantane has low toxicity, which makes it suitable for in vitro and in vivo studies. However, the main limitation of triamantane for lab experiments is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for triamantane research, including the development of new synthesis methods, the investigation of its potential applications in various fields of science and technology, and the elucidation of its mechanism of action. New synthesis methods for triamantane may lead to the development of new derivatives with unique properties and applications. The investigation of its potential applications in various fields of science and technology may lead to the development of new materials and drugs with unique properties and therapeutic benefits. The elucidation of its mechanism of action may lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
Triamantane can be synthesized by various methods, including the Diels-Alder reaction, Birch reduction, and photochemical reactions. The Diels-Alder reaction involves the reaction of cyclopentadiene with a substituted cyclohexenone, followed by a thermal rearrangement to form triamantane. The Birch reduction involves the reduction of benzene with sodium metal in liquid ammonia, followed by a reaction with cyclopentadiene to form triamantane. Photochemical reactions involve the irradiation of a mixture of benzene and cyclopentadiene with ultraviolet light to form triamantane.
Propriétés
Numéro CAS |
13349-10-5 |
|---|---|
Nom du produit |
Triamantane |
Formule moléculaire |
C18H24 |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
heptacyclo[7.7.1.13,15.01,12.02,7.04,13.06,11]octadecane |
InChI |
InChI=1S/C18H24/c1-8-2-13-10-5-11-14-3-9-4-15(11)17(13)18(6-8,7-9)16(14)12(1)10/h8-17H,1-7H2 |
Clé InChI |
AMFOXYRZVYMNIR-UHFFFAOYSA-N |
SMILES |
C1C2CC3C4C1C5C6CC7CC(C6C4)C3C5(C2)C7 |
SMILES canonique |
C1C2CC3C4C1C5C6CC7CC(C6C4)C3C5(C2)C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



